4-Nitroindoline
Overview
Description
4-Nitroindoline is an organic compound with the chemical formula C₈H₆N₂O₂. It is a derivative of indoline, where a nitro group is substituted at the fourth position of the indoline ring. This compound is significant in organic synthesis and serves as an intermediate in the production of various pharmaceuticals, dyes, and agricultural chemicals .
Mechanism of Action
Target of Action
The compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry . .
Mode of Action
It is known that nitroindolines, including 4-nitroindoline, can undergo various chemical reactions, such as cyclization , which may influence their interaction with potential targets.
Biochemical Pathways
Indoles, in general, are known to play a role in a variety of biological processes . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound
Result of Action
Nitroindolines have been used in the synthesis of various compounds, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound involves specific temperature and pH conditions . .
Biochemical Analysis
Biochemical Properties
4-Nitroindoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with caspases, a family of protease enzymes involved in apoptosis. The nitroindoline-protected inhibitors can efficiently inhibit caspases upon irradiation with light, preventing apoptosis in live cells . This interaction highlights the potential of this compound in studying and controlling cell death mechanisms.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of apoptosis, this compound can inhibit caspase activity, thereby preventing programmed cell death . This inhibition can lead to alterations in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s nitro group plays a crucial role in these interactions. For example, the nitroindoline-protected inhibitors form stable amide bonds with the aspartate side chain of caspases, leading to efficient inhibition upon light irradiation . This mechanism of action underscores the importance of the nitro group in mediating the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that nitroindoline-protected inhibitors are stable and can efficiently inhibit caspases only upon irradiation with light . This temporal control allows researchers to study apoptosis with precise spatial and temporal resolution.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes like caspases. At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold effects and optimal dosages to minimize toxicity while maximizing the compound’s therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s nitro group can undergo reduction and oxidation reactions, leading to the formation of metabolites. These metabolic processes can influence the compound’s activity and effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. The compound’s distribution can affect its activity and function, influencing its therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitroindoline can be synthesized through several methods. One common approach involves the nitration of indoline. This process typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the fourth position of the indoline ring .
Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of 4-nitroindole. The reduction process involves the use of reducing agents such as iron powder in the presence of hydrochloric acid. This method is preferred due to its high yield and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Nitroindoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Oxidation: Oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Reduction: 4-Aminoindoline.
Oxidation: 4-Nitrosoindoline.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitroindoline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It serves as an intermediate in the production of dyes, pigments, and agricultural chemicals
Comparison with Similar Compounds
4-Nitroindole: Similar in structure but differs in the position of the nitro group.
5-Nitroindoline: Another nitroindoline derivative with the nitro group at the fifth position.
4-Aminoindoline: The reduced form of 4-Nitroindoline with an amino group instead of a nitro group
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other nitroindoline derivatives. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-nitro-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-3,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQFDUKXUFJCAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530890 | |
Record name | 4-Nitro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80530890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84807-26-1 | |
Record name | 4-Nitro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80530890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-2,3-dihydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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